molecular formula C7H6N2O3 B2999573 Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate CAS No. 2106989-69-7

Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate

Cat. No. B2999573
CAS RN: 2106989-69-7
M. Wt: 166.136
InChI Key: NFLSXIXLIWAVMJ-UHFFFAOYSA-N
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Description

“Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound. It is a member of the oxazole family, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .

Scientific Research Applications

Synthesis and Reactivity

Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, it has been utilized in the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives, which have shown inhibitory activity on blood platelet aggregation, indicating potential applications in medical research (Ozaki et al., 1983). Furthermore, studies have demonstrated its role in the preparation of oxazole derivatives through methods that highlight its reactivity and versatility in organic synthesis (Ferreira et al., 2010).

Photophysical Properties

The photophysical properties of certain oxazole derivatives prepared from Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate have been explored, revealing that these compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity. This makes them promising candidates for use as fluorescent probes in biochemical and medical research (Ferreira et al., 2010).

Mechanistic Studies and Catalysis

Mechanistic studies involving Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate have provided insights into the reactivities of related oxazole compounds. For example, research on the gold-catalyzed synthesis of oxazoles from N-propargylcarboxamides, where Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate could potentially serve as a model compound, highlights the mild conditions required for the synthesis of oxazoles, shedding light on novel catalytic processes (Hashmi et al., 2004).

Application in Natural Product Synthesis

The versatility of Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate is further demonstrated in its application towards the total synthesis of natural products. For instance, its use in constructing complex oxazole-containing natural products like siphonazoles underscores its utility in synthetic organic chemistry (Zhang & Ciufolini, 2009).

properties

IUPAC Name

methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-4-5(3-8)6(9-12-4)7(10)11-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLSXIXLIWAVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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